molecular formula C11H16Cl2N2O2 B13658243 1-(Pyridin-4-yl)piperidine-4-carboxylic acid dihydrochloride

1-(Pyridin-4-yl)piperidine-4-carboxylic acid dihydrochloride

Cat. No.: B13658243
M. Wt: 279.16 g/mol
InChI Key: NXHPPUXRFOXSCZ-UHFFFAOYSA-N
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Description

1-(Pyridin-4-yl)piperidine-4-carboxylic acid dihydrochloride is a piperidine derivative featuring a pyridin-4-yl group at the 1-position of the piperidine ring and a carboxylic acid group at the 4-position, with two hydrochloride counterions. The monohydrochloride form (CAS 210962-09-7) has a molecular weight of 242.703 g/mol .

This compound is primarily utilized as a key intermediate in medicinal chemistry. For example, it serves as a precursor in synthesizing isonipecotamide-based thrombin and cholinesterase dual inhibitors, which exhibit potent anticoagulant and neuroprotective activities . Its structural framework—combining a rigid pyridine ring with a flexible piperidine-carboxylic acid moiety—makes it a versatile scaffold for drug discovery.

Properties

Molecular Formula

C11H16Cl2N2O2

Molecular Weight

279.16 g/mol

IUPAC Name

1-pyridin-4-ylpiperidine-4-carboxylic acid;dihydrochloride

InChI

InChI=1S/C11H14N2O2.2ClH/c14-11(15)9-3-7-13(8-4-9)10-1-5-12-6-2-10;;/h1-2,5-6,9H,3-4,7-8H2,(H,14,15);2*1H

InChI Key

NXHPPUXRFOXSCZ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(=O)O)C2=CC=NC=C2.Cl.Cl

Origin of Product

United States

Preparation Methods

This method is referenced in European patent EP1489078 and is a classical approach for synthesizing the compound of interest.

Multi-Step Synthesis via Protection, Reduction, Substitution, and Curtius Rearrangement

A more recent and industrially favorable synthesis route involves a multi-step process starting from 4-piperidone hydrochloride. This method emphasizes safety, green chemistry principles, and high yield, suitable for scale-up.

Step 1: Protection of 4-Piperidone Hydrochloride
  • React 4-piperidone hydrochloride with di-tert-butyl dicarbonate under basic conditions (e.g., sodium bicarbonate or triethylamine) in an appropriate solvent such as methanol or ethanol.
  • This yields N-tert-butoxycarbonyl-4-piperidone (Boc-protected piperidone).
Step 2: Reductive Amination to Form N-tert-butoxycarbonyl-4-aminopiperidine
  • The Boc-protected piperidone undergoes reductive amination using ammonia and titanium isopropoxide as a catalyst.
  • A reducing agent such as sodium borohydride or sodium cyanoborohydride is added gradually at temperatures below 30°C.
  • The reaction mixture is stirred for 3-8 hours, then quenched with concentrated ammonia solution.
  • Filtration and concentration yield the Boc-protected 4-aminopiperidine.
Step 3: Nucleophilic Substitution with Halogenated Pyridine Derivative
  • The Boc-protected 4-aminopiperidine is reacted with a halogenated nicotinic acid derivative (where halogen X = F, Cl, Br, or I) in the presence of a base (e.g., sodium carbonate, potassium carbonate) and potassium iodide as a catalyst.
  • The reaction is heated to promote substitution, followed by acidification to pH 4-5 to precipitate the product.
  • Recrystallization from suitable solvents (e.g., ethanol, isopropanol) affords the intermediate 2-(4-aminopiperidyl)-3-pyridine carboxylic acid derivative.
Step 4: Curtius Rearrangement to Form the Target Compound
  • The intermediate acid undergoes Curtius rearrangement with an azide reagent (e.g., sodium azide) in the presence of a base under reflux conditions.
  • After reaction completion (4-8 hours), solvent removal and washing with aqueous acetic acid purify the crude product.
  • Final recrystallization yields 1-(Pyridin-4-yl)piperidine-4-carboxylic acid dihydrochloride.

Summary Table of Multi-Step Synthesis Conditions

Step Reactants & Reagents Solvents & Conditions Temperature & Time Notes
1 4-Piperidone hydrochloride, di-tert-butyl dicarbonate, base (e.g., NaHCO3) Methanol, ethanol, or mixed solvents Room temperature, stirring Formation of Boc-protected piperidone
2 Boc-protected piperidone, ammonia, titanium isopropoxide, reducing agent (NaBH4) Methanol, ethanol, or acetonitrile <30°C, 3-8 h Reductive amination to Boc-4-aminopiperidine
3 Boc-4-aminopiperidine, halogenated nicotinic acid, base, KI Polar aprotic solvents (e.g., DMF, DMSO) Heated, hours Nucleophilic substitution
4 Intermediate acid, azide reagent, base Ketones, ethers, or mixed solvents Reflux, 4-8 h Curtius rearrangement to target compound

Chemical Reactions Analysis

1-(Pyridin-4-yl)piperidine-4-carboxylic acid dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the pyridine or piperidine ring is substituted with other functional groups.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction may produce amines or other reduced forms.

Scientific Research Applications

1-(Pyridin-4-yl)piperidine-4-carboxylic acid dihydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(Pyridin-4-yl)piperidine-4-carboxylic acid dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule .

Comparison with Similar Compounds

Key Structural and Functional Differences

Pyridine Position and Substituents :

  • The parent compound’s pyridin-4-yl group provides a planar, electron-deficient ring ideal for π-π stacking in enzyme binding . In contrast, 1-(Pyridin-3-ylmethyl)piperidine-4-carboxylic acid dihydrochloride (CAS 946409-40-1) introduces a methylene spacer, increasing hydrophobicity and steric bulk, which may reduce solubility but enhance membrane permeability .
  • Halogenated derivatives (e.g., 1-(5-Chloropyridin-2-yl)... , CAS 1209326-97-5) likely exhibit altered electronic profiles, improving target affinity or metabolic stability .

Biological Activity :

  • The diphenylmethoxy analog (CAS 65214-86-0) lacks a carboxylic acid group, shifting its application from enzyme inhibition to receptor antagonism (e.g., histamine receptors) .
  • Brominated benzyl derivatives (e.g., CAS 733797-83-6) are explored for antimicrobial use, leveraging halogen atoms for enhanced bacterial membrane interaction .

Physicochemical Properties: Methyl-substituted pyridine (CAS 1375473-86-1) increases lipophilicity (clogP ~1.5 vs. The dihydrochloride salts generally exhibit higher aqueous solubility compared to free bases, critical for in vivo bioavailability.

Biological Activity

1-(Pyridin-4-yl)piperidine-4-carboxylic acid dihydrochloride is a compound of significant interest in medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C₁₁H₁₄N₂O₂·2HCl
  • Molecular Weight : Approximately 256.73 g/mol

The presence of the pyridine ring and the piperidine moiety contributes to its unique reactivity and biological properties.

This compound primarily acts as an ATP-competitive inhibitor of Protein Kinase B (PKB or Akt). This inhibition affects the PI3K-PKB signaling pathway, which is crucial for various cellular processes including cell proliferation and survival.

Key Mechanisms:

  • Inhibition of PKB : The compound inhibits PKB, leading to decreased cell proliferation and survival rates in various cell types.
  • Modulation of Receptor Activity : It may influence neurotransmitter release and receptor sensitivity by modulating trace amine-associated receptors (TAARs) in neuronal cells.

Biological Activity

Research indicates that this compound exhibits significant biological activities, particularly in cancer research and neuroprotection.

Antitumor Activity

This compound has shown potential as an antitumor agent , selectively inhibiting aurora A kinase, which is vital for cell division. In vitro studies have demonstrated its efficacy against various cancer cell lines, indicating a promising avenue for therapeutic development.

Neuroprotective Properties

Preliminary studies suggest that the compound may have neuroprotective effects due to its ability to modulate neurotransmitter systems. This property could be beneficial in treating neurodegenerative diseases.

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

  • In Vitro Studies : The compound was tested on human tumor xenografts in nude mice, where it showed significant inhibition of tumor growth at well-tolerated doses. The selectivity for PKB over other kinases was noted to be around 28-fold, underscoring its potential therapeutic index .
  • Cellular Effects : In neuronal cells, it modulated TAARs, leading to alterations in neurotransmitter release which could impact synaptic plasticity and overall neuronal health.
  • Pharmacokinetics : The compound exhibits good oral bioavailability, making it a suitable candidate for further development into therapeutic agents.

Comparative Analysis with Similar Compounds

To contextualize the biological activity of this compound, a comparison with structurally similar compounds is essential:

Compound NameStructure FeaturesUnique Aspects
1-(2-Pyridinyl)piperidine-4-carboxylic acidSimilar piperidine structureDifferent substitution pattern on the pyridine
4-PyridinylpiperidineLacks carboxylic acid functionalityPotentially different biological activity
1-(Pyridin-3-yl)piperidine-4-carboxylic acidVariation in pyridine positionMay exhibit distinct pharmacological properties

This table illustrates how structural variations can influence biological activity and therapeutic potential.

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